7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Overview
Description
This compound is a chemical with the molecular formula C11H16N4O4 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, a mixture of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine is stirred at room temperature for 3 hours, then heated to 90°C for 3 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroimidazo[1,5-A]pyrazine ring, which is substituted at the 7-position with a tert-butoxycarbonyl group and at the 1-position with a carboxylic acid group .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.27 . It has a melting point of 178°C and a predicted boiling point of 347.6±21.0°C. The predicted density is 1.21±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
- 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a derivative, was synthesized through reductive amination, chlorization, and cyclization, with a focus on optimizing reaction conditions (Teng Da-wei, 2012).
- Reactivity of similar compounds under various conditions was studied to understand their chemical behavior and potential applications (L. Mironovich, D. Shcherbinin, 2014).
Conversion and Utility in Chemical Reactions
- TERT-Butyl amides, related to the compound , were utilized in Ugi reaction, demonstrating their value in synthesizing complex molecules (Mikhail Nikulnikov et al., 2009).
Synthesis of Derivatives and Biological Evaluation
- Substituted pyrazinecarboxamides, closely related to the compound, were synthesized and evaluated for various biological activities, highlighting their potential in drug discovery (M. Doležal et al., 2006).
- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized, showcasing the versatility of similar compounds in creating new pharmaceuticals (B. Jyothi, N. Madhavi, 2019).
Structural and Mechanistic Studies
- Research on 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, related to the compound, provided insights into their structure and potential chemical transformations (S. M. Ivanov, 2021).
- Studies on halo-substituted pyrazolo[5,1-c][1,2,4]triazines, similar in structure, helped understand their synthesis and potential uses in various fields (S. M. Ivanov et al., 2017).
Novel Synthetic Methods and Applications
- Research into synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives from similar compounds highlighted novel synthetic methods and potential antimicrobial applications (Amit A. Pund et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-7-13-9(10(16)17)8(15)6-14/h7H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUKXNTBSOWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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